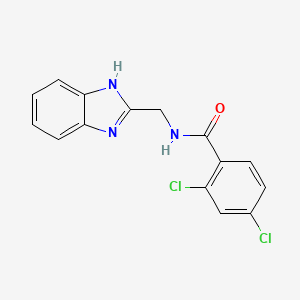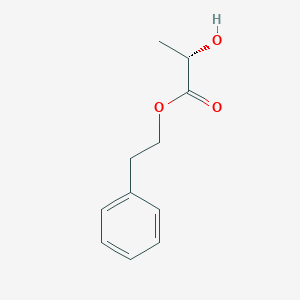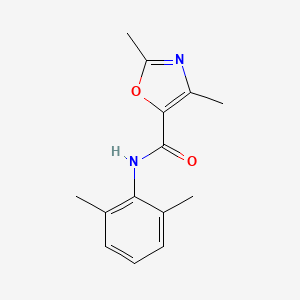![molecular formula C11H14ClNO2 B2553059 Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- CAS No. 94193-78-9](/img/structure/B2553059.png)
Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-” is an organic building block. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals . It is also known as a formaldehyde releaser and an infrequent sensitizer to formaldehyde contact allergy .
Synthesis Analysis
One of the methods reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde .
Molecular Structure Analysis
The molecular formula of “Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-” is C3H6ClNO2 and its molecular weight is 123.54 .
Chemical Reactions Analysis
As a N-hydroxymethyl derivative of chloroacetamide, it has been reported to be a formaldehyde releaser .
Scientific Research Applications
Organic Building Blocks
This compound is used as an organic building block in the synthesis of various organic compounds . It’s a key ingredient in the creation of complex molecules for research and pharmaceutical applications.
Synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride
The compound may be used as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride . This shows its importance in the creation of specific chemical structures.
Amidomethylating Reagent
It can act as an amidomethylating reagent for N,N-dialkylanilines in the Tscherniac-Einhorn reaction . This highlights its role in facilitating specific chemical reactions.
Formaldehyde Releaser
The compound has been reported to be a formaldehyde releaser . This means it can release formaldehyde under certain conditions, which can be useful in various chemical processes.
Biocide
It has high biocide action and is utilized as a preservative . This indicates its potential use in preventing the growth of harmful organisms.
Optical Properties
The optical properties of the compound in various solvents were investigated using UV–vis spectrophotometry . The compound showed solvatochromic effects upon the varying polarity of the solvent . This suggests its potential application in the field of optoelectronics.
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-7-11(15)13-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHWQJCNBTFLA-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94193-78-9 |
Source


|
| Record name | 2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)
![2-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2552980.png)

![N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2552982.png)



![N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2552992.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2552994.png)

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552997.png)
